N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
CAS No.: 919739-48-3
Cat. No.: VC21379864
Molecular Formula: C26H17NO6
Molecular Weight: 439.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919739-48-3 |
|---|---|
| Molecular Formula | C26H17NO6 |
| Molecular Weight | 439.4g/mol |
| IUPAC Name | N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C26H17NO6/c1-14-6-8-16-18(12-23(28)32-21(16)10-14)25-24(17-4-2-3-5-19(17)33-25)27-26(29)15-7-9-20-22(11-15)31-13-30-20/h2-12H,13H2,1H3,(H,27,29) |
| Standard InChI Key | JREPBIJLUXTRGX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
Introduction
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes a chromenone moiety linked to a benzofuran and a benzodioxole ring system. This compound is notable for its potential applications in medicinal chemistry due to the presence of multiple aromatic and heterocyclic systems that may contribute to its biological activity.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. These reactions often include the formation of amide bonds and the manipulation of aromatic rings. The compound's reactivity is influenced by its functional groups, such as the carboxamide and various aromatic rings, which can undergo typical reactions of amides and aromatic compounds.
Biological Activity and Applications
While specific biological activities of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide are not extensively documented, compounds with similar structural features have shown significant biological activities. These include potential antimicrobial and anticancer properties, attributed to their ability to interact with enzymes and receptors involved in cell proliferation and DNA replication.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | C26H17NO6 | Chromenone, benzofuran, and benzodioxole moieties |
| N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | C26H16ClNO6 | Chlorinated chromenone moiety |
| N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide | C23H15NO4S | Thiophene ring instead of benzodioxole |
This compound stands out due to its unique combination of chromenone, benzofuran, and benzodioxole structures, which may enhance its biological activity compared to simpler analogs.
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